molecular formula C10H13N7O2 B2902118 N-methoxy-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide CAS No. 1448078-50-9

N-methoxy-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide

Cat. No.: B2902118
CAS No.: 1448078-50-9
M. Wt: 263.261
InChI Key: DAGIVSXCBSWLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methoxy-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide (CAS: 1448078-50-9) is a heterocyclic compound with a molecular formula of C₁₀H₁₃N₇O₂ and a molecular weight of 263.26 g/mol . Its structure comprises a triazolo[4,5-d]pyrimidine core substituted with a 3-methyl group, an azetidine ring (a four-membered nitrogen-containing heterocycle), and a methoxycarboxamide side chain. The Smiles notation is COC(=O)C1CN(c2ncnc3c2nnn3C)C1, highlighting the connectivity of these functional groups .

Properties

IUPAC Name

N-methoxy-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N7O2/c1-16-8-7(13-15-16)9(12-5-11-8)17-3-6(4-17)10(18)14-19-2/h5-6H,3-4H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGIVSXCBSWLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NOC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methoxy-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, synthesizing data from various studies to highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H13N7O2
  • Molecular Weight : 263.261 g/mol
  • CAS Number : 1448078-50-9

The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the methoxy group and the azetidine moiety contributes to its unique pharmacological profile.

Research indicates that compounds containing triazolo-pyrimidine derivatives exhibit various mechanisms of action, including:

  • Kinase Inhibition : Many triazolo derivatives act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that similar compounds can inhibit c-Met kinase, a target in several cancers.
  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. The IC50 values for related compounds suggest moderate to high efficacy in inducing cell death.

In Vitro Studies

In vitro evaluations have been conducted to assess the cytotoxicity and inhibitory effects of this compound against different cancer cell lines:

Cell Line IC50 (μM) Mechanism
A5491.06 ± 0.16c-Met inhibition
MCF-71.23 ± 0.18Induction of apoptosis
HeLa2.73 ± 0.33Cell cycle arrest (G0/G1 phase)

These results indicate that this compound could serve as a promising candidate for further development in targeted cancer therapies.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the compound's effect on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells using the MTT assay. The results showed significant cytotoxicity at low micromolar concentrations, comparable to established chemotherapeutics.
  • Mechanistic Insights : Further investigations revealed that this compound interacts with the ATP-binding site of c-Met kinase, suggesting a competitive inhibition mechanism that could potentially overcome drug resistance seen in other therapeutic agents.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the triazolo-pyrimidine scaffold can significantly influence biological activity. For example:

  • Substitution patterns on the triazole ring affect binding affinity and selectivity towards c-Met.
  • The presence of the azetidine ring enhances solubility and bioavailability compared to other derivatives lacking this moiety.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety in the compound undergoes controlled hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioactivity.

Reaction Conditions Reagents Product Reference
Acidic hydrolysis (HCl, reflux)6 M HCl, 80°C, 4 hours1-(3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid
Basic hydrolysis (NaOH)2 M NaOH, 60°C, 6 hoursSodium salt of the carboxylic acid derivative

This hydrolysis is regioselective, leaving the triazolo-pyrimidine core intact while converting the carboxamide to a carboxylic acid, enabling further derivatization.

Alkylation at the Azetidine Nitrogen

The azetidine nitrogen undergoes alkylation reactions, particularly with methyl iodide or benzyl halides, to form quaternary ammonium salts. This modification enhances interactions with hydrophobic binding pockets in biological targets.

Reaction Conditions Reagents Product Reference
Nucleophilic substitutionCH₃I, K₂CO₃, DMF, 25°C, 12 hoursN-methoxy-N-methyl-1-(3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
BenzylationBnBr, NaH, THF, 0°C → 25°CN-benzyl derivative,

Alkylation preserves the triazolo-pyrimidine scaffold while altering the compound’s electronic and steric properties.

Coupling Reactions via the Carboxamide

The carboxamide group participates in coupling reactions, such as peptide bond formation or sulfonamide synthesis, to introduce diverse functional groups.

Reaction Type Reagents/Conditions Product Reference
Amide couplingEDCI, HOBt, DIPEA, DCMConjugates with amines (e.g., aryl amines, amino acids),
Sulfonamide formationSulfonyl chlorides, pyridineSulfonamide derivatives

These reactions expand the compound’s utility in medicinal chemistry by enabling the attachment of targeting moieties.

Oxidation of the Methoxy Group

The N-methoxy group can be oxidized to generate reactive intermediates, such as hydroxylamines or nitroso derivatives, under controlled conditions.

Oxidizing Agent Conditions Product Reference
KMnO₄Acetic acid, 50°C, 2 hoursN-hydroxy intermediate
m-CPBACH₂Cl₂, 0°C → 25°C, 1 hourNitroso derivative

Oxidation pathways are leveraged to modulate the compound’s redox properties or generate electrophilic species for further reactions.

Comparison with Similar Compounds

The triazolo[4,5-d]pyrimidine scaffold is a versatile framework in drug discovery. Below is a comparative analysis of structurally and functionally related compounds:

Structural Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Properties/Activities
N-methoxy-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide 1448078-50-9 C₁₀H₁₃N₇O₂ 263.26 Azetidine, methoxycarboxamide No physical/biological data reported
N-(3-fluoro-4-methylphenyl)-1-(3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide Not provided C₁₅H₁₆FN₇O ~321.34 (estimated) 3-Fluoro-4-methylphenyl, azetidine Structural analogue; fluorinated substituent may enhance lipophilicity
3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,N,N-dimethyl- 6312-57-8 C₆H₈N₆ 164.17 Dimethylamine Density: 1.56 g/cm³; Boiling point: 237°C
N-(7aH-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)nonanamide 4471-88-9 C₁₃H₁₈N₆O 282.33 Nonanamide chain No activity data reported

Key Observations :

  • Azetidine vs.
  • Functional Group Impact: The methoxycarboxamide group in the target compound may enhance hydrogen-bonding capacity compared to the nonpolar nonanamide chain in 4471-88-9 .
Pharmacological Analogues
  • Anti-thrombotic Agents : Triazolo[4,5-d]pyrimidine derivatives (e.g., patents in ) are reported as anti-thrombotic agents. The target compound’s azetidine and carboxamide groups may confer selectivity for coagulation-related targets.
  • Cannabinoid Receptor Ligands: Derivatives such as vicasinabinum (CAS: 2374124-49-7) target the type-2 cannabinoid receptor (CB2). The target compound’s triazolo-pyrimidine core aligns with this pharmacophore, though its azetidine substituent may alter receptor affinity .
Patent Landscape
  • Therapeutic Applications : European patents highlight triazolo[4,5-d]pyrimidines for CB2 modulation (EP 16175924) and anti-thrombotic use (EP 0 998 258) . The target compound’s structure suggests it could belong to similar patent families, though its exact therapeutic niche is undefined.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-methoxy-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide to ensure high yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
  • Temperature and solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C are often optimal for triazolo-pyrimidine coupling reactions to minimize side products .
  • Catalyst/reagent choice : Palladium-based catalysts or copper(I) iodide may facilitate azetidine ring formation, while base selection (e.g., K₂CO₃) impacts deprotonation efficiency .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the final product .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer: A multi-technique approach is recommended:
  • NMR spectroscopy : ¹H/¹³C NMR to verify azetidine ring conformation, triazole-proton coupling, and methoxy group integration .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
  • HPLC purity analysis : Use a reverse-phase column with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay conditions?

  • Methodological Answer: Address variability through:
  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to distinguish direct target effects from off-target interactions .
  • Control experiments : Include structurally analogous compounds (e.g., triazolo-pyrimidine derivatives without the methoxy group) to isolate pharmacophore contributions .
  • Assay standardization : Replicate conditions (pH, temperature, serum content) across labs to minimize variability .

Q. What computational strategies are recommended for predicting the binding modes of this compound with target enzymes?

  • Methodological Answer: Integrate computational tools:
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the triazolo-pyrimidine core and enzyme active sites (e.g., ATP-binding pockets) .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability and water-mediated hydrogen bonds .
  • Free-energy calculations : Apply MM-GBSA to rank binding affinities of structural analogs .

Q. How can X-ray crystallography be applied to determine the three-dimensional structure of this compound, and what challenges might arise?

  • Methodological Answer:
  • Crystallization conditions : Screen using sitting-drop vapor diffusion with PEG 3350 or similar precipitants. The azetidine ring’s flexibility may require co-crystallization with a stabilizing ligand .
  • Data collection/refinement : Use synchrotron radiation (λ = 0.9–1.0 Å) and SHELX programs for structure solution. Challenges include twinning due to planar triazole-pyrimidine stacking .
  • Validation : Check residual density maps for disordered solvent molecules or alternate conformations .

Q. What experimental design principles can optimize SAR (Structure-Activity Relationship) studies for derivatives of this compound?

  • Methodological Answer:
  • Fractional factorial design : Vary substituents (e.g., methoxy group position, azetidine ring size) systematically to identify critical pharmacophores .
  • Dose-response matrices : Test IC₅₀ values across 8–10 concentrations in triplicate to improve statistical robustness .
  • Principal Component Analysis (PCA) : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities for this compound?

  • Methodological Answer:
  • Re-evaluate force fields : Compare AMBER vs. CHARMM parameters to ensure accurate ligand conformation sampling .
  • Solvent effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions .
  • Experimental validation : Use surface plasmon resonance (SPR) to measure on-rates (kₒₙ) and off-rates (kₒff) for binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.